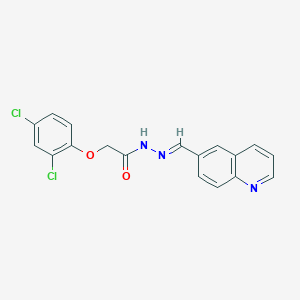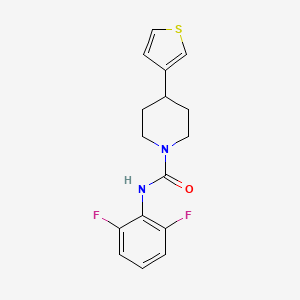![molecular formula C16H26N2O B2407770 2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine CAS No. 927975-20-0](/img/structure/B2407770.png)
2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring would be a phenyl group substituted with a tert-butyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the morpholine ring and the tert-butylphenyl group. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms, while the phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the morpholine and tert-butylphenyl groups. For example, the morpholine ring could contribute to the compound’s polarity and potentially its solubility in certain solvents .Applications De Recherche Scientifique
Pharmacological and Toxicological Screening : Benzimidazole-Morpholine derivatives, which include compounds structurally related to 2-[4-(Tert-butyl)phenyl]-2-morpholin-4-ylethylamine, have been studied for their inhibitory potential on enzymes like acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and cyclooxygenase-1 and -2 (COX-1 and COX-2). These compounds are potential candidates for treating inflammatory diseases due to their non-cytotoxic and non-genotoxic properties (Can et al., 2017).
Thermochromic Properties : A study on 4-[α-morpholino-α-(2-hydroxyphenyl)]methyl-2,6-di-(tert-butyl)-phenol, a compound similar to this compound, revealed its thermochromic properties in solution. This attribute was attributed to its dissociation into morpholine and diphenoxyquinone (Komissarov et al., 1991).
Synthesis of Morpholine Derivatives : The synthesis of cis-3,5-disubstituted morpholine derivatives, including compounds structurally related to this compound, has been explored. These compounds are synthesized via electrophile-induced ring closure and show potential for further chemical modifications (D’hooghe et al., 2006).
Chemical Synthesis and Reactivity Studies : The synthesis and reactivity of various morpholine-based compounds, including O,N-chelated vanadium complexes, have been investigated. These studies provide insights into the coordination chemistry and potential applications of these morpholine derivatives in material science (Hou et al., 2013).
Antitumor Activity : Certain morpholine derivatives, including those structurally related to this compound, have shown antitumor activity. These compounds have been evaluated for their cytotoxicity against various tumor cell lines, indicating their potential in cancer therapy (Houlihan et al., 1995).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-16(2,3)14-6-4-13(5-7-14)15(12-17)18-8-10-19-11-9-18/h4-7,15H,8-12,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVYFYDCFZJKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


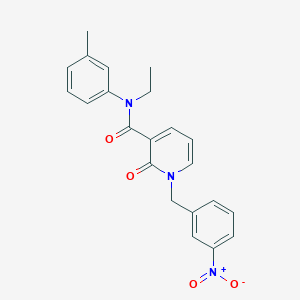
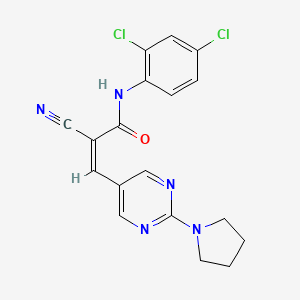
![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)
![Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2407697.png)

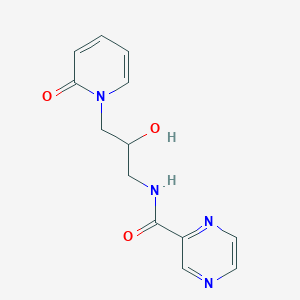
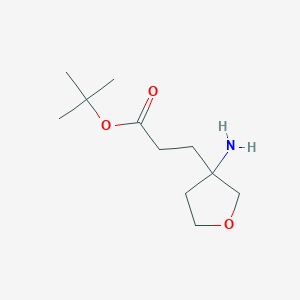
![methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate](/img/structure/B2407703.png)
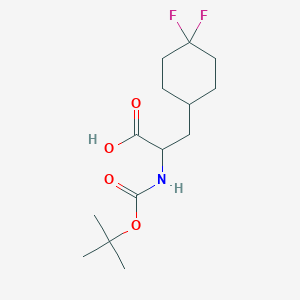
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2407705.png)
